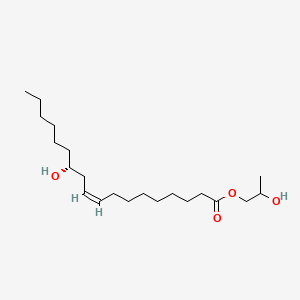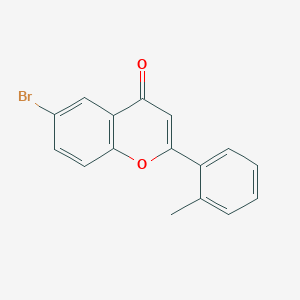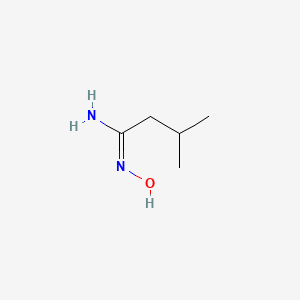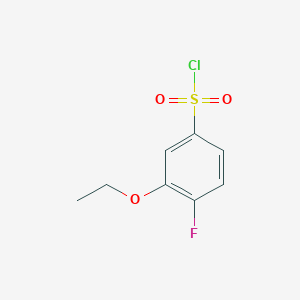
Propylene glycol ricinoleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propylene glycol ricinoleate is an ester of propylene glycol and ricinoleic acid. It is a versatile compound used in various industries, including cosmetics, pharmaceuticals, and food. This compound is known for its emulsifying, skin conditioning, and viscosity controlling properties .
Preparation Methods
Propylene glycol ricinoleate is synthesized through the esterification of propylene glycol with ricinoleic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst. Industrial production methods often use high temperatures and pressures to increase the reaction rate and yield .
Chemical Reactions Analysis
Propylene glycol ricinoleate undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur under the influence of strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert the ester group into alcohols under specific conditions.
Substitution: The ester group can be substituted with other functional groups using appropriate reagents and conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Propylene glycol ricinoleate has numerous applications in scientific research:
Chemistry: It is used as a solvent and emulsifying agent in various chemical reactions.
Biology: It serves as a medium for cell culture and other biological experiments.
Medicine: It is used in pharmaceutical formulations for its skin conditioning and moisturizing properties.
Industry: It is widely used in cosmetics, food, and personal care products for its emulsifying and viscosity controlling properties .
Mechanism of Action
The mechanism of action of propylene glycol ricinoleate involves its ability to reduce transepidermal water loss and hydrate the skin through humectancy. This is achieved via hydrogen bonding between water and the hydroxyl groups of the compound, attracting and binding water from the atmosphere and lower layers of the epidermis and dermis .
Comparison with Similar Compounds
Propylene glycol ricinoleate is unique due to its specific combination of propylene glycol and ricinoleic acid. Similar compounds include:
- Propylene glycol monoricinoleate
- Ethylene glycol ricinoleate
- Butylene glycol ricinoleate
- Pentylene glycol ricinoleate
- Hexylene glycol ricinoleate
These compounds share similar properties but differ in their molecular structures and specific applications .
Properties
CAS No. |
71672-81-6 |
|---|---|
Molecular Formula |
C21H40O4 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
2-hydroxypropyl (Z,12R)-12-hydroxyoctadec-9-enoate |
InChI |
InChI=1S/C21H40O4/c1-3-4-5-12-15-20(23)16-13-10-8-6-7-9-11-14-17-21(24)25-18-19(2)22/h10,13,19-20,22-23H,3-9,11-12,14-18H2,1-2H3/b13-10-/t19?,20-/m1/s1 |
InChI Key |
JZSMZIOJUHECHW-GTJZZHROSA-N |
Isomeric SMILES |
CCCCCC[C@H](C/C=C\CCCCCCCC(=O)OCC(C)O)O |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)OCC(C)O)O |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N'-[(E)-1-(4-chlorophenyl)ethylidene]-2-pyrazinecarbohydrazide](/img/structure/B12050520.png)

![[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate](/img/structure/B12050536.png)
![N-(2-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12050557.png)
![[2-(3-Methylbutoxy)phenyl]methanamine](/img/structure/B12050560.png)


![6-Amino-4-(2,6-dichlorophenyl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12050579.png)



